2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H25N3OS and its molecular weight is 403.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been found to have significant antimicrobial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . Therefore, the primary targets of this compound are likely to be proteins or enzymes essential for the survival and replication of these bacteria.
Result of Action
The compound has been found to exhibit significant antimycobacterial activity . This suggests that its action results in the death or growth inhibition of Mycobacterium tuberculosis and Mycobacterium bovis, potentially making it useful in the treatment of diseases caused by these bacteria.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-4-12-27-23(28)22-21(20(14-25-22)18-8-6-5-7-9-18)26-24(27)29-15-19-13-16(2)10-11-17(19)3/h5-11,13-14,25H,4,12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTMUJWHRHLDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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